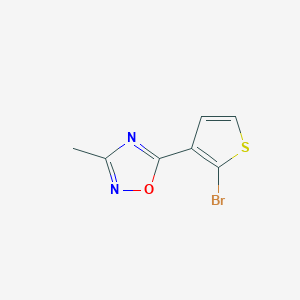

5-(2-Bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole

CAS No.: 1379344-42-9

Cat. No.: VC2731132

Molecular Formula: C7H5BrN2OS

Molecular Weight: 245.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1379344-42-9 |

|---|---|

| Molecular Formula | C7H5BrN2OS |

| Molecular Weight | 245.1 g/mol |

| IUPAC Name | 5-(2-bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C7H5BrN2OS/c1-4-9-7(11-10-4)5-2-3-12-6(5)8/h2-3H,1H3 |

| Standard InChI Key | YSEGDMVBZMNWOR-UHFFFAOYSA-N |

| SMILES | CC1=NOC(=N1)C2=C(SC=C2)Br |

| Canonical SMILES | CC1=NOC(=N1)C2=C(SC=C2)Br |

Introduction

Chemical Structure and Properties

Structural Characteristics

5-(2-Bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole consists of a five-membered 1,2,4-oxadiazole ring connected to a 2-bromothiophene at position 5, with a methyl group at position 3. The 1,2,4-oxadiazole core features two nitrogen atoms at positions 2 and 4, and an oxygen atom at position 1, creating a unique electronic distribution that contributes to its biological activity profile. The brominated thiophene adds lipophilicity and potential for halogen bonding, while the methyl substituent provides additional hydrophobicity that can enhance membrane permeability.

Synthetic Methodologies

General Synthetic Approaches for 1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazole derivatives typically follows established pathways that can be adapted for the preparation of 5-(2-Bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole. The most common synthetic routes involve the reaction of amidoximes with carboxylic acid derivatives. For the target compound, this would likely involve the condensation of acetamidoxime (providing the 3-methyl-1,2,4-oxadiazole portion) with an appropriate 2-bromothiophene-3-carboxylic acid derivative.

Structure-Activity Relationship Analysis

Impact of the Brominated Thiophene

The 2-bromothiophene moiety at position 5 of the oxadiazole ring introduces several important structural features:

-

The bromine atom serves as a potential hydrogen bond acceptor and may participate in halogen bonding

-

The thiophene ring provides additional aromatic character and potential for π-stacking interactions

-

The bromine substitution pattern on the thiophene affects the electronic distribution, potentially enhancing interactions with specific biological targets

Studies of similar compounds have shown that the presence of halogens at specific positions can significantly influence biological activity. For example, the research by Srinivas et al. revealed that the replacement of electron donating or withdrawing groups with halogen atoms in certain 1,2,4-oxadiazole derivatives led to decreased antiproliferative activities, suggesting that halogen positioning is critical for biological function .

Significance of the Methyl Group

The methyl group at position 3 of the 1,2,4-oxadiazole ring in 5-(2-Bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole likely contributes to:

-

Enhanced lipophilicity, potentially improving cell membrane permeability

-

Steric effects that may influence binding orientation in target proteins

-

Protection against metabolic degradation at that position

Comparative Analysis with Related Compounds

Structural Comparison with Bioactive 1,2,4-Oxadiazoles

Table 1 presents a comparative analysis of 5-(2-Bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole with structurally related bioactive 1,2,4-oxadiazole derivatives.

| Compound | Core Structure | Key Substituents | Notable Properties |

|---|---|---|---|

| 5-(2-Bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole | 1,2,4-oxadiazole | 2-Bromothiophene at C5, Methyl at C3 | Potential anticancer and enzyme inhibitory activities |

| Compound 1 (Maftei et al.) | 1,2,4-oxadiazole | tert-butyl at C3, 4-aminophenyl at C5 | Moderate activity against 11 cancer cell lines (IC₅₀ ≈ 92.4 μM) |

| Compound 2 (Maftei et al.) | 1,2,4-oxadiazole | tert-butyl at C3, modified aminophenyl at C5 | Enhanced activity against OVXF 899 (IC₅₀ = 2.76 μM) and PXF 1752 (IC₅₀ = 9.27 μM) |

| Compound 3 (Imidazolium salt) | 1,2,4-oxadiazole with N-heterocyclic carbene | Gold(I) complex | Extremely potent anticancer activity (IC₅₀ = 0.003 μM against LXFA 629 and MAXF 401) |

The comparative analysis suggests that 5-(2-Bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole shares structural features with compounds that have demonstrated significant biological activity, particularly against cancer cell lines .

Activity Profile Comparison

Based on structural similarities and established structure-activity relationships for 1,2,4-oxadiazole derivatives, the potential activity profile of 5-(2-Bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole can be compared with known compounds:

Table 2: Predicted Activity Profile Comparison

| Biological Activity | 5-(2-Bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole (Predicted) | Similar 1,2,4-Oxadiazole Derivatives (Reported) |

|---|---|---|

| Anticancer Activity | Potential activity against breast, colon, and lung cancer lines | IC₅₀ values ranging from 0.003 to 92.4 μM against various cancer cell lines |

| Apoptosis Induction | Likely to induce apoptosis through caspase activation | Confirmed for several 3,5-disubstituted 1,2,4-oxadiazoles |

| Enzyme Inhibition | Potential inhibitory activity against histone deacetylases | Several derivatives show activity against HDSirt2 and other enzymes |

| Selectivity | Possibly selective for specific cancer types due to bromine substitution | Varies widely depending on substitution pattern |

Research Challenges and Future Directions

Synthesis Optimization

Development of efficient and high-yielding synthetic routes for 5-(2-Bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole presents a significant research opportunity. Potential approaches may include:

-

Microwave-assisted synthesis to enhance reaction efficiency

-

Green chemistry approaches using environmentally friendly reagents

-

Flow chemistry techniques for scalable production

-

Exploration of novel catalysts to improve regioselectivity and yield

Structure Modification Opportunities

Based on the established structure-activity relationships of similar 1,2,4-oxadiazole derivatives, several modifications of 5-(2-Bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole could be explored to enhance biological activity:

-

Substitution of the bromine with other halogens or functional groups

-

Modification of the methyl group to introduce additional functionality

-

Introduction of substituents at available positions on the thiophene ring

-

Development of hybrid molecules incorporating additional pharmacophores

Biological Evaluation Needs

Comprehensive biological evaluation of 5-(2-Bromothiophen-3-yl)-3-methyl-1,2,4-oxadiazole remains an important research direction. Priority areas for investigation include:

-

In vitro screening against diverse cancer cell lines, particularly those where other 1,2,4-oxadiazoles have shown activity

-

Enzyme inhibition assays, especially against histone deacetylases and other cancer-relevant targets

-

Evaluation of mechanism of action through apoptosis assays and cell cycle analysis

-

Assessment of pharmacokinetic properties and in vivo efficacy in appropriate disease models

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume